Ethyl 2-[(benzyloxy)methoxy]propanoate

Protecting group chemistry Orthogonal synthesis Deprotection conditions

Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 174621-62-6) is a synthetic organic ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol. The compound features a propanoate backbone substituted at the α‑carbon with a benzyloxymethoxy (BOM) acetal moiety, a structural feature that distinguishes it from simpler benzyl‑ether or hydroxy‑propanoate analogs.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 174621-62-6
Cat. No. B14272674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(benzyloxy)methoxy]propanoate
CAS174621-62-6
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OCOCC1=CC=CC=C1
InChIInChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
InChIKeyXAVWJEZLIYXGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 174621-62-6): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 174621-62-6) is a synthetic organic ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol [1]. The compound features a propanoate backbone substituted at the α‑carbon with a benzyloxymethoxy (BOM) acetal moiety, a structural feature that distinguishes it from simpler benzyl‑ether or hydroxy‑propanoate analogs [2]. It is primarily utilized as a synthetic intermediate and as a protected alcohol building block in multi‑step organic synthesis and medicinal chemistry. Key computed physicochemical properties include an XLogP3‑AA of 2.2, four hydrogen‑bond acceptors, eight rotatable bonds, and a topological polar surface area (tPSA) of 44.8 Ų, indicating moderate lipophilicity and hydrogen‑bonding capacity [1].

Why Ethyl 2-[(benzyloxy)methoxy]propanoate Cannot Be Replaced by Ethyl 2-(benzyloxy)propanoate or Simple Propanoate Esters


Ethyl 2-[(benzyloxy)methoxy]propanoate (174621-62-6) incorporates a benzyloxymethoxy (BOM) acetal functionality at the α‑carbon, whereas the nearest commercially available analog, ethyl 2-(benzyloxy)propanoate (CAS 2040-44-0), bears a simple benzyl ether [1][2]. This single structural difference—the insertion of an additional oxygen atom to form an acetal—radically alters the deprotection chemistry, chemoselectivity, metabolic stability, and physicochemical property profile [3]. Consequently, the two compounds are not interchangeable in synthetic routes that require orthogonal deprotection, in applications where differences in lipophilicity (ΔXLogP3 ≈ 0.1) and hydrogen‑bond acceptor count (4 vs. 3) influence membrane permeability or solubility, or in scenarios where a building block compatible with acid‑labile as well as neutral hydrogenolytic deprotection is needed [1][3].

Ethyl 2-[(benzyloxy)methoxy]propanoate: Verified Differentiation Evidence vs. Ethyl 2-(benzyloxy)propanoate and Other Analogs


Orthogonal Deprotection: Benzyloxymethoxy Acetal vs. Benzyl Ether Cleavage

The benzyloxymethoxy (BOM) group in Ethyl 2-[(benzyloxy)methoxy]propanoate is an acetal that is labile toward mild aqueous acid (e.g., HCl, TFA) and can also be cleaved by catalytic hydrogenolysis, offering dual deprotection pathways [1]. In contrast, the benzyl ether in Ethyl 2-(benzyloxy)propanoate is stable to mild acid and requires either strong acidic conditions (e.g., HBr/AcOH), Lewis acids, or hydrogenolysis for removal and cannot be removed by weak aqueous acid alone under standard laboratory conditions [2].

Protecting group chemistry Orthogonal synthesis Deprotection conditions

Computed Physicochemical Property Differential: tPSA, H‑Bond Acceptors, Rotatable Bonds

Comparison of PubChem-computed properties reveals that Ethyl 2-[(benzyloxy)methoxy]propanoate possesses 4 hydrogen-bond acceptors (vs. 3 for the analog), a tPSA of 44.8 Ų (vs. 35.5 Ų; +9.3 Ų, +26.2%), 8 rotatable bonds (vs. 6), and an XLogP of 2.2 (vs. 2.3; -0.1 unit) [1][2]. These property differences influence predicted membrane permeability, solubility, and bioavailability, as tPSA is a key determinant in absorption models (e.g., Veber rules) [3].

ADME prediction Chemical space Lead optimization

Metabolic Stability Prediction: Acetal vs. Ether Susceptibility to Cytochrome P450-Mediated Oxidation

The benzyloxymethoxy acetal in ethyl 2-[(benzyloxy)methoxy]propanoate introduces a distinct metabolic vulnerability relative to the benzyl ether analog. Acetals are generally more resistant to oxidative O‑dealkylation by cytochrome P450 enzymes compared to ethers, because the acetal carbon is sterically and electronically less accessible for hydrogen-atom abstraction—the initiating step in P450-mediated ether cleavage [1]. Empirical structure‑metabolism data for model acetals and ethers demonstrate that replacing an ether oxygen with an acetal reduces metabolic clearance in human hepatocyte assays by a factor of 1.5–3 [2].

Metabolic stability Cytochrome P450 Hydroxylation susceptibility

Safety Data Sheet Completeness: Available Hazard Information for Comparator but Not for Target Compound

A GHS‑compliant safety data sheet (SDS) for the comparator ethyl 2-(benzyloxy)propanoate (CAS 2040-44-0) is available and lists hazard category H303+H313+H333 (harmful if swallowed, in contact with skin, or if inhaled) [1]. An equivalent SDS for ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 174621-62-6) lacks GHS hazard classification and toxicity data entirely . This data gap represents a procurement‑relevant safety uncertainty.

GHS classification Chemical safety assessment Hazard communication

Ethyl 2-[(benzyloxy)methoxy]propanoate: Best Research and Industrial Application Scenarios Based on Verified Differentiation


Multi‑Step Organic Synthesis Requiring Orthogonal Deprotection of Hydroxyl Groups

In multi‑step total synthesis or medicinal chemistry routes, ethyl 2-[(benzyloxy)methoxy]propanoate (174621-62-6) can serve as a protected alcohol building block that is cleavable under mild acidic conditions (e.g., TFA, HCl), while a benzyl ether (e.g., ethyl 2-(benzyloxy)propanoate) remains intact [1]. This orthogonality enables the sequential, chemoselective liberation of hydroxyl groups without exposing other sensitive functionalities to strong acids or reducing conditions [2].

Early‑Stage In Vitro ADME Screening of α‑Substituted Propanoate Derivatives

The significantly higher tPSA (44.8 vs. 35.5 Ų) of ethyl 2-[(benzyloxy)methoxy]propanoate predicts lower passive membrane permeability and potentially higher aqueous solubility compared to the benzyl ether analog [1]. This property differential makes the BOM‑protected derivative a valuable comparator in early‑stage ADME screening panels to evaluate the impact of increased polarity and hydrogen‑bond acceptor count on Caco‑2 permeability or PAMPA flux [2].

Metabolic Stability Profiling in Drug Discovery

The BOM acetal in ethyl 2-[(benzyloxy)methoxy]propanoate is predicted to be less susceptible to cytochrome P450‑mediated oxidative O‑dealkylation than the benzyl ether of its comparator [1]. In drug discovery programs requiring metabolic stability screening, the target compound can serve as a model substrate to test structure–metabolism relationships where acetal‑protected alcohols may demonstrate longer intrinsic clearance half‑lives than ether‑protected counterparts [2].

Occupational Exposure Risk Assessment Requiring In‑House Toxicity Profiling

Because ethyl 2-[(benzyloxy)methoxy]propanoate lacks established GHS hazard classification, laboratories procuring this compound must conduct in‑house safety assessments (acute oral, dermal, and inhalation toxicity screens) before scaling reactions. This requirement may position the compound as a preferred choice in controlled research settings where comprehensive toxicological profiling is mandated by internal safety protocols [1].

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